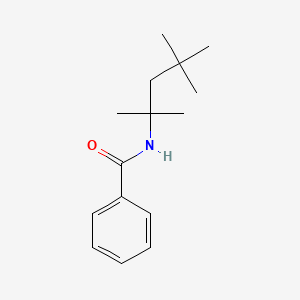
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the benzothiophene family and contains a thiadiazole ring. The synthesis method for this compound involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cellular signaling pathways. Additionally, this compound may have an effect on the expression of certain genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have anti-inflammatory properties and may reduce the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is that it has been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the study of inflammatory diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions that could be pursued in the study of 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide. For example, further research could be conducted to elucidate the compound's mechanism of action and to identify the specific cellular signaling pathways that it targets. Additionally, this compound could be further studied for its potential applications in the treatment of cancer and inflammatory diseases. Finally, future research could explore the synthesis of related compounds with potentially improved activity and selectivity.
Synthesis Methods
The synthesis method for 3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-amino-1,3,4-thiadiazole-2-carboxamide in the presence of a coupling reagent. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Scientific Research Applications
3-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has been found to have potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-7(2)13-17-18-14(21-13)16-12(19)11-10(15)8-5-3-4-6-9(8)20-11/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJWQYTYBTEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)


![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)
![cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
